![molecular formula C8H9NO4 B1289752 2-Amino-5-hydroxy-4-methoxybenzoic acid CAS No. 31839-21-1](/img/structure/B1289752.png)
2-Amino-5-hydroxy-4-methoxybenzoic acid
Overview
Description
2-Amino-5-hydroxy-4-methoxybenzoic acid is not directly discussed in the provided papers. However, related compounds with similar structural motifs are extensively studied. For instance, 4-amino-5-chloro-2-methoxybenzoic acid derivatives have been synthesized and evaluated for their potential as 5-HT4 receptor agonists and antagonists, which are important in gastrointestinal and central nervous system functions . Additionally, reactions involving aminobenzoic acids, such as 2-aminobenzoic acid, have been explored to create a new class of unnatural amino acids and facilitate unusual esterification and hydration reactions . The structural and spectroscopic analysis of 2-amino-4-methoxybenzothiazole provides insights into the vibrational, electronic, and quantum chemical characteristics of such compounds . Moreover, 4-amino-5-chloro-2-methoxybenzoic acid has been studied for its spectroscopic properties and molecular structure using various techniques, including FTIR, FT-Raman, UV, and NMR spectroscopy . The synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, has been reported, showcasing the synthetic pathways and structural confirmation through IR, NMR, and MS . Lastly, the hydrogen-bonded structures of related compounds, such as 5-amino-1-(4-methoxybenzoyl)-3-methylpyrazole, have been elucidated, demonstrating the importance of hydrogen bonding in the molecular architecture .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from simple precursors such as 4-amino-2-hydroxybenzoic acid. Methylation, thiocyanation, ethylation, and oxidation are some of the key reactions used to introduce various functional groups into the benzoic acid framework . The synthesis of unnatural amino acids from aminobenzoic acids also involves reactions with α,β-acetylenic γ-hydroxy nitriles, leading to zwitterionic forms and esters of cyanomethylhydroxyalkyl ketones .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography and molecular modeling. For example, the crystal structures of 4-amino-5-chloro-2-methoxybenzoic acid derivatives have been analyzed, revealing a cis folded conformation of the ethyl chain and the orientation of the nitrogen atom's lone pair . Density functional theory (DFT) methods have been employed to optimize the structure and predict vibrational frequencies, which are then compared with experimental data .
Chemical Reactions Analysis
The chemical reactions of aminobenzoic acids with acetylenic nitriles lead to the formation of new classes of compounds with unique reactivity, such as the facile esterification and hydration of the triple bond . The introduction of different substituents on the piperidine ring of 4-amino-5-chloro-2-methoxybenzoic acid derivatives significantly alters their pharmacological profile, demonstrating the impact of chemical modifications on biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized using various spectroscopic techniques. FTIR and FT-Raman spectroscopy provide information on the vibrational modes, while UV-Visible and NMR spectroscopy offer insights into the electronic structure and chemical shifts . Theoretical calculations, such as DFT and time-dependent TD-DFT, are used to determine the energies of frontier molecular orbitals, nonlinear optical properties, and thermodynamic stability .
Scientific Research Applications
Synthesis and Chemical Structure Analysis
- 2-Amino-5-hydroxy-4-methoxybenzoic acid's related compounds, such as 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, have been synthesized for various applications. These compounds are synthesized through multiple steps, involving reactions like methylation and ethylation, and their chemical structures are confirmed using techniques like IR, 1H NMR, and MS. Such compounds serve as intermediates in various chemical processes (Wang Yu, 2008).
Biochemical Studies
- Some derivatives of this compound have been found to inhibit enzymes like catechol O-methyltransferase (COMT). Studies on 5-Hydroxy-3-mercapto-4-methoxybenzoic acid, for instance, have shown noncompetitive inhibition of COMT, suggesting potential applications in biochemical research (R. Borchardt & J. Huber, 1982).
Pharmaceutical Intermediates
- Derivatives of this compound are used in the synthesis of pharmaceuticals. For example, 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid is an intermediate of amisulpride, a drug used for schizophrenia treatment (Wang Yu, 2008).
Antimicrobial and Antioxidant Properties
- Certain benzamide derivatives isolated from endophytic Streptomyces, including 2-amino-3,4-dihydroxy-5-methoxybenzamide, have shown significant antimicrobial and antioxidant activities. This suggests their potential use in developing new antimicrobial and antioxidant agents (Xue-Qiong Yang et al., 2015).
Thermodynamic Studies
- Aminomethoxybenzoic acids, including 2-amino-5-methoxybenzoic acid, have been studied for their thermodynamic properties. The vapor pressures and thermodynamic properties like enthalpies and Gibbs energies of sublimation have been measured, providing valuable data for understanding their physical properties (M. Monte, A. R. Almeida & M. Matos, 2010).
properties
IUPAC Name |
2-amino-5-hydroxy-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,10H,9H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLWJRJHSHVPGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600138 | |
Record name | 2-Amino-5-hydroxy-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31839-21-1 | |
Record name | 2-Amino-5-hydroxy-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-hydroxy-4-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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